3-(Dipentylamino)phenol
Description
3-(Dipentylamino)phenol (C₁₆H₂₇NO) is a phenolic derivative featuring a tertiary amine group substituted with two pentyl chains at the 3-position of the phenol ring. It is synthesized via alkylation of 3-aminophenol with 1-iodopentane under basic conditions, yielding a light gray oil with a moderate yield of 56% .
Properties
CAS No. |
115167-15-2 |
|---|---|
Molecular Formula |
C16H27NO |
Molecular Weight |
249.39 g/mol |
IUPAC Name |
3-(dipentylamino)phenol |
InChI |
InChI=1S/C16H27NO/c1-3-5-7-12-17(13-8-6-4-2)15-10-9-11-16(18)14-15/h9-11,14,18H,3-8,12-13H2,1-2H3 |
InChI Key |
GJIVOAVXGUVGJV-UHFFFAOYSA-N |
SMILES |
CCCCCN(CCCCC)C1=CC(=CC=C1)O |
Canonical SMILES |
CCCCCN(CCCCC)C1=CC(=CC=C1)O |
Synonyms |
3-(Dipentylamino)phenol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Molecular and Physical Properties
The table below summarizes key properties of 3-(Dipentylamino)phenol and its analogs:
Key Observations:
Alkyl vs. Aryl Substitution: this compound and 3-(dibutylamino)phenol feature flexible alkyl chains, enhancing lipophilicity compared to the rigid, aromatic 3-(diphenylamino)phenol. The crystalline 3-(diethylamino)phenol exhibits hydrogen bonding (O–H⋯O interactions), absent in the oil-like dipentyl variant, due to shorter alkyl chains allowing closer molecular packing .
Molecular Weight and State :
- Increasing alkyl chain length correlates with higher molecular weight and transitions from crystalline solids (diethyl) to oils (dipentyl), as seen in the dipentyl derivative’s oily state .
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